4-(3-ethyl-1,2,4-thiadiazol-5-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide
Description
4-(3-ethyl-1,2,4-thiadiazol-5-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide is a complex organic compound that features a thiadiazole ring, a triazole ring, and a piperazine ring
Properties
IUPAC Name |
4-(3-ethyl-1,2,4-thiadiazol-5-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N8O2S/c1-2-12-19-16(27-22-12)24-7-5-23(6-8-24)15(25)17-10-13-18-14(21-20-13)11-4-3-9-26-11/h11H,2-10H2,1H3,(H,17,25)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJBSRWSLXOESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)N2CCN(CC2)C(=O)NCC3=NC(=NN3)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethyl-1,2,4-thiadiazol-5-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole and triazole intermediates. These intermediates are then coupled with piperazine derivatives under specific reaction conditions. Common reagents used in these reactions include potassium tert-butylate, tetrahydrofuran, and methyl iodide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3-ethyl-1,2,4-thiadiazol-5-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, dimethylformamide (DMF), and primary amines or morpholine . The reaction conditions often involve specific temperatures and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide can lead to the formation of 4-methylsulfanylethynylfuran derivatives .
Scientific Research Applications
4-(3-ethyl-1,2,4-thiadiazol-5-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-ethyl-1,2,4-thiadiazol-5-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole and triazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine
- Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate
Uniqueness
4-(3-ethyl-1,2,4-thiadiazol-5-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide is unique due to its combination of thiadiazole, triazole, and piperazine rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
